Cas no 2172247-22-0 (2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidocyclopentyl}acetic acid)
2172247-22-0 structure
Product Name:2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidocyclopentyl}acetic acid
Numero CAS:2172247-22-0
MF:C27H32N2O6
MW:480.552787780762
CID:5817881
PubChem ID:165822426
Update Time:2025-10-22
2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidocyclopentyl}acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidocyclopentyl}acetic acid
- 2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentyl}acetic acid
- EN300-1525917
- 2172247-22-0
-
- Inchi: 1S/C27H32N2O6/c1-34-24(26(32)29-23-12-6-7-17(23)15-25(30)31)13-14-28-27(33)35-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,17,22-24H,6-7,12-16H2,1H3,(H,28,33)(H,29,32)(H,30,31)
- Chiave InChI: SJFGQEXZCDDFGT-UHFFFAOYSA-N
- Sorrisi: OC(CC1CCCC1NC(C(CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)OC)=O)=O
Proprietà calcolate
- Massa esatta: 480.22603674g/mol
- Massa monoisotopica: 480.22603674g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 35
- Conta legami ruotabili: 11
- Complessità: 723
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 114Ų
2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidocyclopentyl}acetic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1525917-0.05g |
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentyl}acetic acid |
2172247-22-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1525917-0.1g |
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentyl}acetic acid |
2172247-22-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1525917-0.25g |
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentyl}acetic acid |
2172247-22-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1525917-0.5g |
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentyl}acetic acid |
2172247-22-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1525917-1.0g |
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentyl}acetic acid |
2172247-22-0 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1525917-2.5g |
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentyl}acetic acid |
2172247-22-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1525917-5.0g |
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentyl}acetic acid |
2172247-22-0 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1525917-10.0g |
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentyl}acetic acid |
2172247-22-0 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1525917-50mg |
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentyl}acetic acid |
2172247-22-0 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1525917-100mg |
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentyl}acetic acid |
2172247-22-0 | 100mg |
$2963.0 | 2023-09-26 |
2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidocyclopentyl}acetic acid Letteratura correlata
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
2172247-22-0 (2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidocyclopentyl}acetic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti